Benzyl(2-methylbutan-2-yl)amine

Description

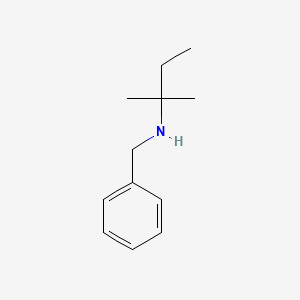

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N-benzyl-2-methylbutan-2-amine |

InChI |

InChI=1S/C12H19N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 |

InChI Key |

HPTWZQNAGHDMIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Benzyl 2 Methylbutan 2 Yl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Benzyl(2-methylbutan-2-yl)amine is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear as a multiplet in the range of 7.2-7.4 ppm. The two benzylic protons (-CH₂-) would likely produce a singlet at approximately 3.7-3.9 ppm. The single proton on the nitrogen atom (N-H) is anticipated to appear as a broad singlet with a variable chemical shift, a characteristic feature of exchangeable protons.

The tert-amyl group protons have their own characteristic signals. The two equivalent methyl groups attached to the quaternary carbon are expected to produce a singlet, while the ethyl group would give rise to a quartet for its methylene (B1212753) (-CH₂-) protons and a triplet for its terminal methyl (-CH₃) protons, due to spin-spin coupling with adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.2 - 7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 3.7 - 3.9 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |

| Variable | Broad Singlet | 1H | Amine proton (N-H) |

| ~1.4 | Quartet | 2H | Ethyl methylene protons (-CH₂-CH₃) |

| ~1.1 | Singlet | 6H | gem-Dimethyl protons (-C(CH₃)₂) |

| ~0.8 | Triplet | 3H | Ethyl methyl protons (-CH₂-CH₃) |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will generate a distinct signal. The aromatic carbons of the phenyl ring will appear in the typical downfield region of approximately 127-140 ppm. The benzylic carbon is expected around 50-55 ppm. For the tert-amyl group, the quaternary carbon bonded to the nitrogen will have a chemical shift in the range of 55-60 ppm, with the other aliphatic carbons appearing further upfield. In proton-decoupled ¹³C NMR, each signal will appear as a singlet.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 139 - 141 | Aromatic C (ipso) |

| 128 - 129 | Aromatic C (ortho/meta) |

| 127 - 128 | Aromatic C (para) |

| 55 - 60 | Quaternary C (tert-amyl) |

| 50 - 55 | Benzylic C (-CH₂) |

| 30 - 35 | Methylene C (ethyl) |

| 25 - 30 | Methyl C (gem-dimethyl) |

| 8 - 12 | Methyl C (ethyl) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from the fragmentation patterns of a molecule. For this compound (C₁₂H₁₉N), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 177. As it contains a single nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule.

The fragmentation of benzylamines is well-characterized. acs.orgnih.govnih.gov The most prominent fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the phenyl group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. Another significant fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This can result in the loss of an ethyl radical from the tert-amyl group to give a fragment at m/z 148, or the loss of the benzyl group to yield a tert-amylaminium fragment at m/z 86.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺ | Molecular Ion (M⁺) |

| 148 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 91 | [C₇H₇]⁺ | Formation of tropylium ion |

| 86 | [M - C₇H₇]⁺ | Loss of benzyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that identify the functional groups within a molecule by probing their vibrational modes. For this compound, a key feature in the IR spectrum is the N-H stretching vibration. As a secondary amine, it is expected to show a single, weak-to-medium absorption band in the region of 3300-3350 cm⁻¹. orgchemboulder.comrockymountainlabs.comtutorchase.comspectroscopyonline.com

Other characteristic absorptions include C-H stretching vibrations for the sp³ hybridized carbons of the alkyl groups (below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected to appear around 1450-1600 cm⁻¹. The C-N stretching vibration for an aliphatic amine typically appears in the 1020-1250 cm⁻¹ range. orgchemboulder.comwpmucdn.com

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3350 | N-H Stretch | Secondary Amine |

| 3020 - 3080 | C-H Stretch | Aromatic |

| 2850 - 2970 | C-H Stretch | Aliphatic |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1020 - 1250 | C-N Stretch | Aliphatic Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in its solid, crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions. As X-rays are diffracted by electrons, this technique generates an electron density map from which the atomic positions can be determined. nih.govnih.gov

A search of crystallographic databases indicates that the specific crystal structure of this compound has not been publicly reported. However, if a suitable crystal were grown and analyzed, the data would be expected to confirm the tetrahedral geometry around the sp³-hybridized carbons and the nitrogen atom, as well as the planarity of the benzene (B151609) ring. Furthermore, analysis of the crystal packing would likely reveal intermolecular hydrogen bonding between the N-H group of one molecule and the nitrogen atom of another, a common feature in the solid-state structures of secondary amines.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a set of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Among these, Circular Dichroism (CD) spectroscopy is a powerful and widely used method for the stereochemical analysis of chiral compounds, including amines like this compound. The stereocenter in this compound, located at the carbon atom bonded to the amino group, the benzyl group, the methyl group, and the ethyl group, gives rise to two enantiomers, (R)- and (S)-Benzyl(2-methylbutan-2-yl)amine. CD spectroscopy can be instrumental in assigning the absolute configuration of these enantiomers.

The fundamental principle of CD spectroscopy lies in the measurement of the difference in absorption of left (AL) and right (AR) circularly polarized light by a chiral molecule:

ΔA = AL - AR

This differential absorption, known as circular dichroism, is non-zero only for chiral molecules and is wavelength-dependent. A CD spectrum is a plot of this difference, typically expressed as molar circular dichroism (Δε) or ellipticity (θ), against wavelength. Enantiomers of a chiral molecule will produce mirror-image CD spectra. chiralabsxl.com This means that if one enantiomer exhibits a positive CD band (a Cotton effect) at a particular wavelength, its counterpart will show a negative band of equal magnitude at the same wavelength. chiralabsxl.com

For chiral amines such as this compound, the chromophores directly attached to the stereocenter, namely the phenyl group of the benzyl moiety, are the primary contributors to the CD spectrum. The electronic transitions within the phenyl ring (e.g., the π → π* transitions) become chiroptically active due to the chiral environment of the stereocenter. The sign and intensity of the observed Cotton effects are directly related to the spatial arrangement of the substituents around the chiral center.

In practice, the direct measurement of the CD spectrum of a simple chiral amine might result in weak signals. To overcome this, various methods have been developed to enhance the CD response. One common approach involves the in situ formation of complexes with achiral reagents that contain a suitable chromophore. acs.orgrsc.orgnih.gov For instance, reacting the chiral amine with an aldehyde can form a chiral imine, which often exhibits stronger and more predictable CD signals. nih.govutexas.edu Another strategy is the complexation of the amine with a metal complex, which can lead to strong induced CD signals in the visible region of the spectrum. acs.org

The stereochemical assignment is often achieved by comparing the experimentally measured CD spectrum with that of a reference compound with a known absolute configuration. chiralabsxl.com For a reliable assignment, the reference compound should be structurally analogous to the analyte. chiralabsxl.com In the absence of a suitable reference, computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the CD spectra for each enantiomer. The comparison of the calculated spectra with the experimental one can then lead to the assignment of the absolute configuration.

Table 1: Representative Circular Dichroism Data for Chiral Amines

| Enantiomer | Wavelength (nm) | Molar Circular Dichroism (Δε) [M-1cm-1] |

| (R)-α-methylbenzylamine | ~262 | +0.25 |

| ~255 | -0.18 | |

| ~218 | +1.5 | |

| (S)-α-methylbenzylamine | ~262 | -0.25 |

| ~255 | +0.18 | |

| ~218 | -1.5 |

Note: The data in this table is representative for a chiral amine like α-methylbenzylamine and serves to illustrate the expected mirror-image relationship in the CD spectra of enantiomers. Actual values for this compound may differ.

The data in Table 1 clearly demonstrates the mirror-image relationship between the CD spectra of the two enantiomers. The sign of the Cotton effects at specific wavelengths is directly correlated with the absolute configuration at the stereocenter. By obtaining the CD spectrum of an unknown sample of this compound and comparing it to either a known standard or theoretically predicted spectra, its absolute configuration as either (R) or (S) can be unambiguously determined.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. Theoretical calculations on Benzyl(2-methylbutan-2-yl)amine are often performed using DFT methods, such as the B3LYP functional with a suitable basis set like 6-31G+(d,p) or 6-311++G(d,p), to predict its molecular properties. nih.gov

Geometry Optimization and Energetic Calculations

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until these forces are negligible. These calculations yield important energetic information, such as the total electronic energy and the heat of formation, which are crucial for assessing the molecule's stability.

Table 1: Hypothetical Energetic Data for this compound

| Parameter | Hypothetical Value |

| Total Electronic Energy | -552.9 Hartree |

| Heat of Formation | -25.8 kcal/mol |

| Dipole Moment | 1.2 D |

HOMO-LUMO Energy Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com

The energies of the HOMO and LUMO can be used to calculate various global reactivity descriptors. These parameters provide a quantitative measure of the molecule's reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital and Reactivity Descriptor Data for this compound

| Parameter | Formula | Hypothetical Value |

| EHOMO | - | -6.5 eV |

| ELUMO | - | -0.5 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.0 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 0.5 eV |

| Global Hardness (η) | (I - A) / 2 | 3.0 eV |

| Global Softness (S) | 1 / (2η) | 0.167 eV-1 |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.5 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.04 eV |

A large HOMO-LUMO gap, as indicated in the hypothetical data, would suggest that this compound is a relatively stable molecule with low reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP surface is colored to represent different electrostatic potential values, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, making it a likely site for protonation and interaction with electrophiles. The aromatic ring would also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. In contrast, the hydrogen atoms of the amine and alkyl groups would show positive potential.

Mechanistic Modeling and Transition State Characterization

Computational chemistry can be employed to model reaction mechanisms involving this compound. This involves identifying the transition state structures, which are the highest energy points along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a chemical reaction. For instance, the mechanism of N-alkylation or acylation of this compound could be investigated by locating the respective transition states for these reactions. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the benzyl (B1604629) and 2-methylbutan-2-yl groups allows this compound to adopt various conformations. Conformational analysis aims to identify the different stable conformers and their relative energies. This can be achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure.

Molecular dynamics (MD) simulations can provide further insight into the conformational landscape and dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the transitions between them, offering a more realistic picture of the molecule's behavior in a solution or biological environment.

Computational Analysis of Intermolecular Interactions

Understanding how this compound interacts with other molecules is crucial for predicting its physical properties and biological activity. Computational methods can be used to analyze and quantify various types of intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-stacking interactions. mdpi.com For example, the hydrogen on the amine group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. The benzyl group can participate in π-π stacking interactions with other aromatic systems. The strength and geometry of these interactions can be calculated to understand the formation of dimers or larger molecular aggregates. mdpi.com

Stereochemical Considerations in Synthesis and Structure

Enantioselective Synthesis of Chiral Amine Centers

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Chiral amines are significant components in many pharmaceuticals and serve as valuable chiral bases or building blocks in asymmetric synthesis. sigmaaldrich.comyale.edu Methods to achieve enantioselectivity in amine synthesis are diverse and include:

Asymmetric Reductive Amination: This involves the reaction of a prochiral ketone or aldehyde with an amine, followed by asymmetric hydrogenation of the resulting imine using a chiral catalyst.

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For amine synthesis, reagents like tert-butanesulfinamide can be condensed with aldehydes or ketones to form N-sulfinyl imines. Subsequent addition of a Grignard or organolithium reagent proceeds with high diastereoselectivity, and the auxiliary can then be cleaved to yield the chiral amine. yale.eduwikipedia.org

Biocatalysis: Enzymes, such as engineered threonine aldolases, can catalyze the stereoselective formation of C-C bonds to create chiral amines from prochiral starting materials like benzylamines and various aldehydes. nih.gov

While these methods are powerful for creating chiral amines, they are not directly applicable to the synthesis of Benzyl(2-methylbutan-2-yl)amine, as it lacks a chiral center.

Diastereoselective Reactions Involving the Branched Alkyl Group

Diastereoselective reactions create one diastereomer in preference to others. This is often achieved by the influence of an existing chiral center in the molecule, which directs the approach of reagents to a prochiral center. For example, in the asymmetric synthesis of β-amino acids, a chiral lithium amide like lithium (S)-N-benzyl-N-α-methylbenzylamide can be used to induce diastereoselectivity in conjugate addition and cyclization reactions. nih.gov

The branched tert-amyl group in this compound is achiral and cannot direct diastereoselective reactions. However, the steric bulk of this group could play a role in reactions at other sites in the molecule. For instance, if the amine were used as a base, its significant steric hindrance could influence the regioselectivity or stereoselectivity of the proton abstraction from a substrate molecule.

Chiral Auxiliary and Catalyst Design for Stereocontrol

The design of effective chiral auxiliaries and catalysts is central to modern asymmetric synthesis. sigmaaldrich.com A good chiral auxiliary should reliably control the stereochemistry of a reaction, be easily attached to and removed from the substrate, and ideally be recoverable for reuse.

Common classes of chiral auxiliaries include:

Oxazolidinones: Popularized by David Evans, these are used to direct asymmetric alkylations, aldol reactions, and Diels-Alder reactions of attached acyl groups. bath.ac.uk

Camphorsultams: These are effective in controlling stereochemistry in various reactions, including Michael additions and Claisen rearrangements. wikipedia.org

Amino Acid Derivatives: Chiral auxiliaries derived from amino acids, such as 4(S)-Benzyl-1,3-thiazolidin-2-one, have been developed for asymmetric aldol reactions. scielo.org.mx

While this compound itself is not a chiral auxiliary, chiral amines are frequently used as ligands for metal catalysts or as chiral bases to effect stereocontrol. sigmaaldrich.com For example, chiral N-benzylic heterocycles can be synthesized with high enantioselectivity using a nickel catalyst complexed with a chiral bi-oxazoline (BiOX) ligand. nih.gov The design of the ligand is crucial for creating a chiral environment around the metal center that differentiates between enantiotopic faces of the substrate.

Configurational Stability and Stereoisomer Interconversion

Configurational stability refers to the ability of a chiral molecule to resist racemization, the process of converting to an equal mixture of enantiomers. For most acyclic chiral amines, the main pathway for racemization is pyramidal inversion at the nitrogen atom, also known as nitrogen inversion. wikipedia.org

This process involves the nitrogen lone pair rapidly moving from one face of the molecule to the other through a planar transition state. scribd.comucla.edu The energy barrier for this inversion is typically low, especially for acyclic amines.

Table 1: Energy Barriers and Rates of Pyramidal Inversion

| Compound | Energy Barrier (kcal/mol) | Inversion Rate (per second) | Configurational Stability |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | ~5.8 | ~3 x 10¹⁰ | Unstable wikipedia.org |

| Typical Aliphatic Amines | ~6 | 10³ to 10⁵ | Unstable libretexts.org |

| Aziridines (N in 3-membered ring) | Higher | Markedly Slower | More Stable libretexts.org |

Data compiled from various sources. wikipedia.orglibretexts.org

As shown in the table, the rate of inversion is extremely high for simple and aliphatic amines, making their enantiomers impossible to resolve under normal conditions. libretexts.orgucla.edu The inversion can be slowed or stopped if the nitrogen atom is part of a strained ring system (like aziridine) or if it lacks a lone pair (as in a quaternary ammonium salt). scribd.comucla.edu Since this compound is an acyclic secondary amine, it would be expected to undergo rapid nitrogen inversion, meaning that even if it were transiently chiral, it would have no configurational stability.

Applications As Building Blocks and Precursors in Complex Organic Synthesis

Utilization in the Construction of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comnih.gov The benzylamine (B48309) moiety, in a general sense, is a fundamental component in the synthesis of various heterocyclic systems. For instance, isoquinolines can be prepared from benzylamine through the Schlittler-Müller modification of the Pomeranz–Fritsch reaction. wikipedia.org Dihydroquinazolines, another important class of heterocycles, can be synthesized from 2-aminobenzylamines, which are derivatives of benzylamine. beilstein-journals.org

While direct examples specifying Benzyl(2-methylbutan-2-yl)amine in these exact named reactions are not prevalent in the provided search results, the underlying principles of using a substituted benzylamine as a nitrogen source and a building block are well-established. The tert-amyl group in this compound can offer unique steric and electronic properties that may influence reaction outcomes and lead to the formation of novel heterocyclic structures. For example, in the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, a related N-benzylamine derivative is a key starting material for creating complex triazole-containing compounds. mdpi.com

The synthesis of nitrogen-containing heterocycles often involves cyclization reactions where the nitrogen atom of the amine attacks an electrophilic center. The reactivity of this nitrogen can be modulated by the nature of its substituents. The benzyl (B1604629) group can be cleaved under certain conditions, making benzylamines useful as masked ammonia (B1221849) sources. wikipedia.org

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Benzylamine Derivatives

| Heterocyclic System | Synthetic Method | Precursor Type |

|---|---|---|

| Isoquinolines | Schlittler-Müller modification | Benzylamine |

| Dihydroquinazolines | Cyclodehydration | 2-Aminobenzylamine |

| 1,2,3-Triazoles | Multi-step synthesis | N-benzylamine derivatives |

| β-Lactams | From β-aminoesters | Chiral N-tert-butanesulfinyl aldimines |

Role as Intermediates in Multi-Step Organic Transformations

This compound and its analogs often serve as critical intermediates in longer, more complex synthetic routes. The benzyl group can act as a protecting group for the amine functionality, which can be removed at a later stage of the synthesis via hydrogenolysis. wikipedia.org This strategy allows for chemical modifications to other parts of the molecule without affecting the amine.

A common transformation involving benzylamines is their reaction with aldehydes or ketones to form imines. These imines can then undergo hydrogenation to yield N-substituted benzylamines. google.comgoogle.com This process is a fundamental method for creating new carbon-nitrogen bonds and elaborating molecular complexity. For instance, N-benzyl-α-methylbenzylamine is prepared by the iminization of benzaldehyde (B42025) with α-methylbenzylamine, followed by hydrogenation of the resulting imine. google.com

Furthermore, benzylamines can be involved in coupling reactions. For example, a copper(I)-catalyzed C-N coupling of aliphatic halides with amines provides a route to form N-alkylated products. organic-chemistry.org Such reactions highlight the versatility of the benzylamine scaffold in constructing a wide range of organic molecules.

Development of Specialized Reagents and Ligands

The structural features of this compound make it and its derivatives suitable for the development of specialized reagents and ligands for catalysis. The nitrogen atom can coordinate to metal centers, and the substituents on the nitrogen can be tailored to create specific steric and electronic environments around the metal. This is crucial for controlling the reactivity and selectivity of catalytic transformations.

For example, N-benzyl-N-2-(pyridyl)methylamine (bpma) has been used to synthesize a luminescent mercury(II) chloride compound. In this complex, the mercury atom is coordinated by the two nitrogen atoms of the bpma ligand and two chloride atoms, forming a distorted tetrahedral geometry. researchgate.net This demonstrates the ability of benzylamine derivatives to act as effective ligands in coordination chemistry. Although not this compound itself, this illustrates the potential of the broader class of N-substituted benzylamines in ligand design.

The development of chiral ligands from benzylamine derivatives is also a significant area of research. These chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Incorporation into Polymeric and Material Science Scaffolds

Primary benzylamines are recognized as important building blocks in the polymer industry. nih.gov They can be incorporated into polymer backbones or used as monomers for the synthesis of various polymers. The presence of the amine functionality allows for further modifications and cross-linking, leading to materials with tailored properties.

While specific examples of this compound in polymer science are not detailed in the search results, the general utility of benzylamines suggests its potential in this field. The bulky tert-amyl group could impart specific properties to a polymer, such as increased solubility in organic solvents or altered thermal stability. The benzyl group could also play a role in the material's properties, potentially influencing its aromatic stacking interactions or its response to UV light. The ability of nitrogen heterocycles to bond with metals and participate in hydrogen bonding makes them valuable components in multifunctional polymers. openmedicinalchemistryjournal.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.